molecular formula C10H8ClNO3S B1530512 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride CAS No. 1427380-74-2

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride

Cat. No. B1530512
M. Wt: 257.69 g/mol
InChI Key: ROODCHXNTOMKDI-UHFFFAOYSA-N
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Description

“2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride” is an organic compound . It is a stable liquid at room temperature . The compound is used as an intermediate for the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of “2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride” involves several stages . The first stage involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid, leading to the formation of 2-methyl-5-phenyloxazole. This is then subjected to sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid. The resulting 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride is treated with an aqueous ammonia solution to obtain the target product .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride” is represented by the chemical formula C10H8ClNO3S . The InChI code for the compound is 1S/C10H8ClNO3S/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3 .


Chemical Reactions Analysis

The compound “2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride” is involved in various chemical reactions. For instance, it can undergo direct arylation and alkenylation of oxazoles . The compound can also participate in a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .


Physical And Chemical Properties Analysis

The compound “2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride” is a stable liquid at room temperature . It has a molecular weight of 257.7 .

Scientific Research Applications

Synthesis and Structural Elaboration

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride serves as a versatile scaffold for synthetic chemistry, enabling the creation of extended oxazole compounds. It facilitates the generation of α-sulfonyl anions that react with various alkyl halides to produce monoalkylated, dialkylated, and cyclic products. The reductive desulfonylation of these products leads to desulfonylated derivatives, illustrating the compound's utility in complex organic synthesis and the preparation of molecules like the anti-inflammatory drug Oxaprozin (Patil & Luzzio, 2016).

Anticancer Potential

The compound has shown significance in medicinal chemistry, especially in the synthesis of 1,2,3-Triazole derivatives incorporating the sulfonyl group, highlighting its biological importance. A specific study demonstrates the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole exhibiting moderate activity against various cancer cell lines, indicating its potential in anticancer drug design (Salinas-Torres et al., 2022).

Methodological Advancements in Organic Synthesis

The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a reactive C-5 carbanion, which interacts with a range of electrophiles. This reactivity is exploited in the synthesis of 2,5-disubstituted-1,3-oxazoles, showcasing a general methodology for creating diversely substituted oxazoles through cross-coupling reactions and nucleophilic displacement (Williams & Fu, 2010).

Biological and Pharmacological Investigations

The compound's derivatives have been explored for their biological activities. For instance, synthesis and characterization efforts have led to the discovery of new heterocyclic compounds with the oxazole ring, containing the 4-(phenylsulfonyl)phenyl moiety. These compounds were evaluated for cytotoxicity, showing promise in the development of new therapeutic agents (Apostol et al., 2019).

Safety And Hazards

The compound “2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride” is classified as dangerous. It has hazard statements H314, which means it causes severe skin burns and eye damage .

properties

IUPAC Name

2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROODCHXNTOMKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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